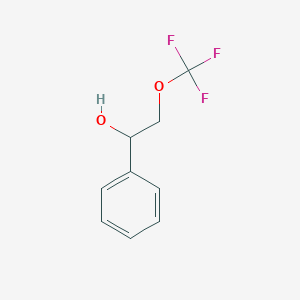

1-Phenyl-2-(trifluoromethoxy)ethan-1-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-phenyl-2-(trifluoromethoxy)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3O2/c10-9(11,12)14-6-8(13)7-4-2-1-3-5-7/h1-5,8,13H,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBEAWYBOFPLQSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(COC(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1171146-29-4 | |

| Record name | 1-phenyl-2-(trifluoromethoxy)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physicochemical properties of 1-Phenyl-2-(trifluoromethoxy)ethan-1-ol

This is an in-depth technical guide on the physicochemical properties, synthesis, and medicinal chemistry applications of 1-Phenyl-2-(trifluoromethoxy)ethan-1-ol (CAS 1171146-29-4).

Technical Whitepaper | Medicinal Chemistry & Drug Design

Executive Summary

This compound (CAS: 1171146-29-4) represents a specialized scaffold in medicinal chemistry, distinguished by the presence of an aliphatic trifluoromethyl ether (–OCF₃) motif. Unlike the more common aryl-trifluoromethoxy derivatives (where –OCF₃ is attached directly to an aromatic ring), this molecule features the –OCF₃ group on an alkyl chain (

This structural nuance is critical. The aliphatic –OCF₃ group acts as a "super-lipophilic" ether, offering unique modulation of LogP and metabolic stability without the resonance electron donation typical of aryl ethers. This guide analyzes its molecular architecture, predicted physicochemical parameters, and synthetic accessibility for high-value drug discovery programs.

Molecular Architecture & Electronic Profile

Structural Identity[1]

-

IUPAC Name: this compound[1]

-

Molecular Formula:

[3] -

Molecular Weight: 206.16 g/mol

-

Core Scaffold: Styrene oxide derivative /

-substituted phenethyl alcohol.

The Aliphatic –OCF₃ Effect

The defining feature of this molecule is the

-

Electronic Induction: The –OCF₃ group is strongly electron-withdrawing (

). In this molecule, it exerts a potent inductive effect on the adjacent methylene ( -

Conformational Bias: The anomeric effect (hyperconjugation between oxygen lone pairs and the C–F

orbital) often locks the C–O–C–F dihedral angle, reducing conformational flexibility—a desirable trait for reducing entropy penalties in ligand-protein binding.

Figure 1: Structural decomposition highlighting the interplay between the electron-withdrawing trifluoromethoxy group and the secondary alcohol core.

Physicochemical Properties (Data & Prediction)[1][5]

The following data aggregates predicted values (consensus from ACD/Labs, ChemAxon, and EPISuite models) and comparative experimental benchmarks for the –OCF₃ group.

Key Parameters Table

| Property | Value (Predicted/Consensus) | Interpretation for Drug Design |

| LogP (Octanol/Water) | 2.5 ± 0.3 | Highly lipophilic. The –OCF₃ group adds ~1.04 to the LogP relative to –H, and ~0.6 relative to –OCH₃. |

| LogD (pH 7.4) | 2.5 | Non-ionizable at physiological pH; lipophilicity remains constant. |

| pKa (Alcohol) | 12.5 - 13.0 | More acidic than 1-phenylethanol (pKa ~14.5) due to the electron-withdrawing |

| H-Bond Donors (HBD) | 1 | The hydroxyl group (-OH). |

| H-Bond Acceptors (HBA) | 4 | The hydroxyl oxygen + 3 fluorine atoms (weak acceptors). |

| Rotatable Bonds | 3 | Moderate flexibility; C1-C2 bond rotation is restricted by the gauche effect of fluorine. |

| Topological Polar Surface Area (TPSA) | 29.5 Ų | Excellent membrane permeability (Rule of 5 compliant). |

Solubility & Lipophilicity Analysis

The trifluoromethoxy group is one of the most lipophilic substituents available in medicinal chemistry.

-

Comparison: Replacing a methoxy group (–OCH₃) with –OCF₃ typically increases LogP by ~1.0 unit .

-

Solubility: While the lipophilicity is high, the hydroxyl group maintains moderate aqueous solubility (predicted ~100–300 mg/L), making it suitable for oral bioavailability.

-

Bioisosterism: It serves as a bioisostere for long alkyl chains (e.g., isopropyl or t-butyl) but with higher metabolic stability and lower steric bulk.

Synthetic Accessibility & Protocols

Synthesizing aliphatic trifluoromethyl ethers is significantly more challenging than their aromatic counterparts due to the instability of the trifluoromethoxide anion (

Recommended Synthetic Pathway

The most robust method for accessing CAS 1171146-29-4 involves oxidative trifluoromethoxylation or the use of silver trifluoromethoxide under strictly controlled conditions.

Protocol: Silver-Mediated Nucleophilic Substitution (Theoretical Best Practice)

Note: This reaction requires anhydrous conditions to prevent hydrolysis.

-

Starting Material: 2-Bromo-1-phenylethan-1-ol (protected as an ester or silyl ether) or Styrene Oxide.

-

Reagents: AgOCF₃ (Silver trifluoromethoxide), CAg (catalytic silver salt).

-

Solvent: Acetonitrile (MeCN) or DCM.

-

Workflow:

-

Step 1: Generate the

species in situ using AgOCF₃. -

Step 2: React with the electrophile (alkyl bromide).

-

Step 3: Deprotection (if alcohol was protected).

-

Alternatively, Togni-type reagents (hypervalent iodine) can be used for radical trifluoromethoxylation of styrene derivatives.

Figure 2: General synthetic strategy for introducing the aliphatic trifluoromethoxy group.

Medicinal Chemistry Applications

Metabolic Stability

The C–F bond strength (approx. 116 kcal/mol) renders the terminal –OCF₃ group highly resistant to Cytochrome P450 oxidative metabolism.

-

Soft Spot Analysis: The primary metabolic liability in this molecule is benzylic oxidation at position C1 (converting the alcohol to a ketone) or O-glucuronidation of the hydroxyl group.

-

Advantage: Unlike a standard ethyl ether (–O–CH₂–CH₃), which undergoes rapid O-dealkylation, the –OCF₃ ether is metabolically inert.

Bioisostere Strategy

This scaffold is an ideal candidate for Fragment-Based Drug Design (FBDD) .

-

Replacement for: Phenethyl alcohol, 2-methoxy-1-phenylethanol.

-

Effect: Increases half-life (

) and blood-brain barrier (BBB) penetration due to elevated lipophilicity without increasing molecular weight significantly.

References

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. Link

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822-5880. Link

-

Leroux, F. R., et al. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 13. Link

-

PubChem Compound Summary. (2025). This compound (CAS 1171146-29-4).[1][2] National Center for Biotechnology Information. Link

-

Umemoto, T., et al. (2007).[4] Synthesis and Properties of O-(Trifluoromethyl)dibenzofuranium Salts. Journal of Fluorine Chemistry. Link

Sources

The Fluorine Twist: Electronic and Conformational Dynamics of the Trifluoromethoxy Group in Phenylethanol Scaffolds

Executive Summary

The trifluoromethoxy group (

This guide analyzes the electronic and steric impact of the

Part 1: The Physicochemical Profile

Electronic Vector Analysis: The "Twist"

The electronic behavior of the

-

Inductive Effect (

): The high electronegativity of the three fluorine atoms creates a powerful dipole, pulling electron density away from the ring ( -

Resonance Effect (

): Theoretically, the oxygen lone pairs could donate into the aromatic

Consequence: Unlike the planar

Table 1: Comparative Electronic and Lipophilic Parameters

| Substituent | Hammett | Hammett | Hansch | Conformational Preference |

| -0.27 (Donating) | +0.12 | -0.02 | Planar ( | |

| +0.54 (Strong EWG) | +0.43 | +0.88 | Rotating | |

| +0.35 (Mod.[1] EWG) | +0.38 | +1.04 | Orthogonal ( | |

| +0.23 | +0.37 | +0.71 | - |

Key Insight: The

group is the "Grease" of the halogen world.[1] It provides the electron-withdrawing power of a halogen but with a massive boost in lipophilicity (), facilitating membrane permeability for the attached phenylethanol scaffold.

Visualization of Electronic Vectors

The following diagram illustrates the "tug-of-war" between the inductive pull of the fluorines and the conformational twist that decouples the resonance.

Part 2: Synthetic Access – The Self-Validating Protocol

Synthesizing chiral 1-(4-(trifluoromethoxy)phenyl)ethanol requires precision.[1] The electron-deficient nature of the ring makes the carbonyl carbon of the precursor acetophenone more electrophilic than standard acetophenone. This increases reactivity but can also increase susceptibility to non-stereoselective background reduction.

The Gold Standard for this transformation is Asymmetric Transfer Hydrogenation (ATH) using Ruthenium-TsDPEN catalysts.[1] This method is preferred over borohydride reduction or CBS reduction due to its operational simplicity, tolerance of moisture, and high enantioselectivity.

Protocol: Asymmetric Transfer Hydrogenation (ATH)

Target: (S)-1-(4-(trifluoromethoxy)phenyl)ethanol Precursor: 4'-(Trifluoromethoxy)acetophenone[1]

Reagents & Setup

-

Substrate: 4'-(Trifluoromethoxy)acetophenone (1.0 eq)

-

Catalyst: RuCl (0.5 - 1.0 mol%)[1]

-

Hydrogen Source: Formic acid / Triethylamine (5:2 azeotropic mix)[1]

-

Solvent: Dichloromethane (DCM) or neat in HCOOH/TEA.[1]

Step-by-Step Methodology

-

Catalyst Activation: In a flame-dried Schlenk flask, dissolve the Ru-catalyst in a minimal amount of DCM.[1]

-

Azeotrope Addition: Add the HCOOH/TEA mixture (approx. 3-5 volumes relative to substrate). Degas by bubbling nitrogen for 10 minutes. Note: Oxygen poisons the hydride transfer.

-

Substrate Introduction: Add the ketone substrate in one portion.[1]

-

Reaction: Stir at 25°C. Monitor by TLC (hexane/EtOAc 8:1). The electron-poor nature of the

ring typically accelerates this reaction compared to 4-methoxyacetophenone; expect completion in <4 hours. -

Quench & Workup: Dilute with water, extract with EtOAc. Wash organic layer with saturated

(to remove formic acid) and brine. -

Purification: Silica gel chromatography.

Self-Validation (QC)

-

Conversion Check:

NMR ( -

Enantiomeric Excess (ee): Chiral HPLC (e.g., Chiralcel OD-H column).[1]

Synthetic Workflow Diagram

Part 3: Impact on Reactivity & Stability[1]

Acidity (pKa) of the Benzylic Alcohol

The electronic environment of the phenylethanol hydroxyl group is subtly manipulated by the

-

Effect: The inductive withdrawal (

) propagates through the aromatic ring to the benzylic carbon.[1] -

Result: The benzylic alcohol becomes slightly more acidic (lower pKa) than unsubstituted phenylethanol, but less acidic than the 4-nitro or 4-trifluoromethyl analogs.[1]

-

Implication: In drug design, this slight acidity increase can strengthen hydrogen bonding interactions with receptor residues (e.g., serine or threonine hydroxyls) without causing the hydroxyl to deprotonate at physiological pH.[1]

Metabolic Blocking

The primary utility of the

-

Para-Blocking: It physically and electronically blocks the para-position, preventing CYP450-mediated hydroxylation, a common clearance pathway for phenyl rings.[1]

-

Benzylic Stability: While electron-donating groups (like

) stabilize the benzylic carbocation/radical intermediates often required for metabolic oxidation (benzylic hydroxylation), the electron-withdrawing

References

-

Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews.[1][2][3] Link[1]

-

Leroux, F. R., et al. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent.[1] Beilstein Journal of Organic Chemistry. Link

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition.[1] Science.[1][2] Link

-

Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[1] Accounts of Chemical Research.[1] Link[1]

-

Sigma-Aldrich. 4-(Trifluoromethoxy)benzyl alcohol Product Data.Link[1]

Sources

Solubility Profile of 1-Phenyl-2-(trifluoromethoxy)ethan-1-ol: A Methodological and Predictive Guide

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

The physicochemical properties of a new chemical entity (NCE) are foundational to its journey through the drug development pipeline. Among these, solubility is a critical parameter that dictates formulation strategies, bioavailability, and the reliability of preclinical data.[1][2] This guide provides a comprehensive technical overview of the solubility profile of 1-Phenyl-2-(trifluoromethoxy)ethan-1-ol, a representative fluorinated alcohol of interest in medicinal chemistry. Due to the absence of publicly available empirical data for this specific molecule, this document serves a dual purpose: first, to establish a robust, validated experimental protocol for determining its thermodynamic solubility in a range of organic solvents, and second, to provide a theoretically grounded prediction of its solubility behavior. We will delve into the molecular characteristics of the target compound, explaining how the interplay between the phenyl ring, the hydroxyl group, and the trifluoromethoxy moiety governs its interactions with solvents of varying polarities. This guide is intended for researchers, chemists, and drug development professionals, providing both the theoretical framework and the practical, step-by-step methodology required to comprehensively characterize this, and structurally similar, candidate molecules.

The Central Role of Solubility in Pharmaceutical Sciences

Foundational Importance in Drug Discovery

The solubility of an active pharmaceutical ingredient (API) is a cornerstone of successful drug development.[3][4] Poor aqueous solubility is a major hurdle, with over 40% of new chemical entities being practically insoluble in water, a characteristic that can lead to poor bioavailability and erratic absorption.[1] Beyond the final formulation, solubility in organic solvents is paramount during synthesis, purification, and the execution of various in vitro and in vivo screening assays.[3] An NCE with low solubility can produce unreliable results in biological tests, potentially leading to the premature termination of a promising candidate or, conversely, the costly advancement of a molecule with intractable development challenges.[5][6]

Profile of the Target Molecule: this compound

This compound is a chiral alcohol containing three key structural features that dictate its physicochemical behavior:

-

Aromatic Phenyl Group: This large, nonpolar moiety contributes to hydrophobicity and can engage in π-π stacking interactions.

-

Secondary Hydroxyl (-OH) Group: This group is a potent hydrogen bond donor and acceptor, significantly influencing solubility in protic solvents.

-

Trifluoromethoxy (-OCF₃) Group: This is a highly polar, electron-withdrawing group. Unlike a simple methoxy group, the OCF₃ moiety is a poor hydrogen bond acceptor due to the high electronegativity of the fluorine atoms.[7] It significantly impacts the molecule's overall electronic distribution and polarity.[8][9]

The combination of these features creates a molecule with a complex and non-obvious solubility profile that requires empirical determination for accurate characterization.

The Unique Influence of Organofluorine Moieties

Fluorination is a common strategy in medicinal chemistry to modulate properties like metabolic stability, lipophilicity, and binding affinity. However, the introduction of fluorine atoms, particularly in groups like -OCF₃, can drastically alter intermolecular interactions.[10][11] Fluorinated alcohols, for instance, exhibit unique properties such as increased acidity and strong hydrogen bonding capabilities, which can lead to remarkable and sometimes counter-intuitive solvent effects.[7][12][13] Understanding these effects is crucial for predicting and interpreting the solubility of highly fluorinated compounds.

Guiding Principles: The Theory of Dissolution

The dissolution of a solid solute in a liquid solvent is governed by the thermodynamics of breaking solute-solute and solvent-solvent interactions and forming new solute-solvent interactions.

Polarity, Intermolecular Forces, and "Like Dissolves Like"

The principle of "like dissolves like" provides a fundamental, qualitative framework for predicting solubility.[14] This is dictated by the type and strength of intermolecular forces:

-

Dispersion Forces: Present in all molecules, these are the primary forces in nonpolar solvents like hexanes and toluene. The nonpolar phenyl ring of our target molecule will interact favorably with these solvents.

-

Dipole-Dipole Forces: Occur between polar molecules. The C-O and O-H bonds, and especially the highly polar -OCF₃ group, create a significant molecular dipole, suggesting favorable interactions with polar aprotic solvents like acetone and ethyl acetate.[15]

-

Hydrogen Bonding: A particularly strong dipole-dipole interaction involving a hydrogen atom bonded to a highly electronegative atom (O, N, or F).[15] The hydroxyl group of this compound is the primary driver for solubility in polar protic solvents like ethanol and methanol.

The Dueling Nature of the Target Molecule

This compound is amphiphilic, possessing both nonpolar (phenyl) and polar (hydroxyl, trifluoromethoxy) regions. Its solubility will depend on a solvent's ability to accommodate these different characteristics simultaneously. The trifluoromethoxy group, while highly polar, is a weak hydrogen bond acceptor, which may limit its solubility in protic solvents compared to a non-fluorinated analogue like 2-phenylethanol.[16] This makes empirical measurement essential.

A Validated Protocol for Thermodynamic Solubility Determination

To ensure accuracy and reproducibility, the "gold standard" shake-flask method is recommended for determining the thermodynamic equilibrium solubility.[6][17] This method measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.

The Shake-Flask Method: An Overview

The shake-flask method involves adding an excess amount of the solid compound to a known volume of the solvent of interest.[18] The mixture is then agitated at a constant temperature for a prolonged period until thermodynamic equilibrium is achieved.[17][19] After equilibration, the undissolved solid is separated by filtration or centrifugation, and the concentration of the dissolved solute in the clear supernatant is quantified.[5][20]

Detailed Experimental Protocol

Materials:

-

This compound (solid, >98% purity)

-

Selected organic solvents (HPLC grade or equivalent)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Analytical balance

-

Volumetric flasks and pipettes

-

HPLC-UV or UV-Vis spectrophotometer

Step-by-Step Methodology:

-

Preparation: Add an excess of solid this compound to a series of vials. A general starting point is to add ~10-20 mg of solid to 2-5 mL of each selected solvent. The key is to ensure that undissolved solid remains visible at the end of the experiment, confirming that saturation has been achieved.[17]

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation speed (e.g., 250 RPM).[17] Agitate the samples for a minimum of 48 hours.

-

Causality Insight: A duration of 48-72 hours is chosen to ensure the system reaches true thermodynamic equilibrium, not just a supersaturated or kinetically-limited state. For some compounds, equilibrium can be reached faster, but this extended period provides confidence in the result.[17]

-

-

Self-Validation of Equilibrium: At 24, 48, and (if necessary) 72 hours, pause agitation and allow the vials to stand undisturbed for 30 minutes to let the excess solid settle. Carefully draw a small aliquot from the supernatant, filter it immediately, and measure the concentration. Equilibrium is confirmed when the concentration values from the last two time points are within ±5% of each other.[19]

-

Sample Separation: Once equilibrium is confirmed, carefully withdraw a larger aliquot of the supernatant using a syringe. Immediately pass the solution through a 0.22 µm syringe filter into a clean vial.

-

Causality Insight: Filtration is a critical step to remove all undissolved micro-particulates, which would otherwise lead to an overestimation of the true solubility.[17] The filter material must be chemically inert to the solvent to prevent leaching of extractables.

-

-

Quantification:

-

Prepare a series of calibration standards of the target compound in each solvent over a relevant concentration range.

-

Dilute the filtered saturated solution (filtrate) with the corresponding solvent to bring its concentration within the linear range of the calibration curve.

-

Analyze the standards and the diluted sample using a validated analytical method, typically HPLC-UV or UV-Vis spectroscopy.[21][22]

-

Calculate the concentration of the diluted sample from the calibration curve and then apply the dilution factor to determine the final solubility value (e.g., in mg/mL or mmol/L).

-

Diagram: Experimental Workflow for Solubility Determination

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Predicted Solubility Profile & Molecular Interactions

In the absence of empirical data, we can predict the solubility behavior of this compound based on its structural features.

Rationale for Solvent Selection

A diverse set of solvents should be used to build a comprehensive profile, covering a range of polarities and hydrogen bonding capabilities.

| Solvent Class | Example Solvents | Primary Interaction Type |

| Polar Protic | Methanol, Ethanol | Hydrogen Bonding, Dipole-Dipole |

| Polar Aprotic | Acetone, Acetonitrile, DMSO | Dipole-Dipole |

| Low-Polarity | Dichloromethane (DCM), Ethyl Acetate | Dipole-Dipole, Dispersion |

| Nonpolar | Toluene, Hexanes | Dispersion |

Predicted Solubility & Discussion

| Solvent | Predicted Solubility | Rationale |

| Methanol/Ethanol | High | The hydroxyl group of the solute can both donate and accept hydrogen bonds with the alcohol solvents. These strong, specific interactions are expected to overcome the solute-solute lattice energy effectively. |

| DMSO | High | DMSO is a very strong hydrogen bond acceptor and highly polar, which will interact favorably with the solute's hydroxyl group and polar regions. |

| Acetone | Medium to High | As a polar aprotic solvent, acetone can accept a hydrogen bond from the solute's -OH group and engage in dipole-dipole interactions. Its smaller size compared to DMSO may offer slightly lower solvating power. |

| Ethyl Acetate | Medium | Possesses moderate polarity and hydrogen bond accepting capability. It should effectively solvate the molecule, but perhaps less so than more polar solvents like acetone or DMSO. |

| Dichloromethane | Medium to Low | DCM has a significant dipole moment but lacks hydrogen bonding ability. It will primarily interact with the polar regions of the molecule via dipole-dipole forces and the phenyl ring via dispersion forces. |

| Toluene | Low | The primary interactions will be dispersion forces between toluene and the phenyl ring of the solute. The polar hydroxyl and trifluoromethoxy groups will be poorly solvated, limiting overall solubility. |

| Hexanes | Very Low | As a nonpolar alkane, hexanes can only engage in weak dispersion forces. It cannot effectively solvate the highly polar -OH and -OCF₃ groups, leading to very poor solubility. |

Diagram: Key Molecular Interactions Driving Solubility

Caption: Predicted interactions between the solute and solvent classes.

Implications for the Drug Development Process

A well-defined solubility profile is not an academic exercise; it is actionable data that directly informs critical development decisions.

-

Formulation Development: If aqueous solubility is low (which is likely for this compound), the data from organic solvent screening can guide enabling formulation strategies. For instance, high solubility in solvents like ethanol or DMSO suggests viability for liquid formulations or as co-solvents in parenteral preparations.[23] Knowledge of solubility is also key for developing amorphous solid dispersions or lipid-based formulations.[1]

-

Process Chemistry: Data on solubility in solvents like ethyl acetate, hexanes, and alcohols is crucial for designing and optimizing crystallization steps for purification, which are essential for producing the API at scale with high purity.

-

Preclinical Toxicology: For toxicology studies, APIs often need to be administered at high concentrations. The solubility profile helps in selecting appropriate vehicle systems (e.g., mixtures of water, ethanol, and co-solvents) to achieve the required dosing levels without precipitation.[3]

Conclusion

While specific empirical data for this compound is not yet in the public domain, a robust understanding of its likely solubility profile can be established through the application of fundamental chemical principles. The molecule's amphiphilic nature, with a nonpolar phenyl ring and highly polar hydroxyl and trifluoromethoxy groups, predicts a profile favoring high solubility in polar protic solvents and diminishing solubility as solvent polarity decreases. To move from prediction to fact, this guide provides a detailed, self-validating protocol for the shake-flask method, which remains the definitive standard for thermodynamic solubility measurement. Generating this data is a critical early-stage investment in the drug development process, enabling rational formulation design, ensuring the integrity of biological screening data, and paving the way for a more efficient and successful path to the clinic.

References

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. (2024). protocols.io. [Link]

-

MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS - Regulations.gov. (2018). Regulations.gov. [Link]

-

How do you perform the shake flask method to determine solubility? - Quora. (2017). Quora. [Link]

-

Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i - BioAssay Systems. (n.d.). BioAssay Systems. [Link]

-

Solubility test for Organic Compounds. (2024). P. D. Patel Institute of Applied Sciences. [Link]

-

Experiment 1. Solubility of Organic Compounds | PDF - Scribd. (n.d.). Scribd. [Link]

-

Drug Solubility: Importance and Enhancement Techniques - PMC. (n.d.). National Center for Biotechnology Information. [Link]

-

Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies | American Pharmaceutical Review. (2013). American Pharmaceutical Review. [Link]

-

Improving solubility and accelerating drug development - Veranova. (n.d.). Veranova. [Link]

-

Predicting the Partitioning Behavior of Various Highly Fluorinated Compounds. (2006). Environmental Science & Technology. [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Cengage. [Link]

-

Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions - Scientific Research Publishing. (2015). Scientific Research Publishing. [Link]

-

Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates | Analytical Chemistry - ACS Publications. (2009). ACS Publications. [Link]

-

Solubility - Chemistry Online @ UTSC. (n.d.). University of Toronto Scarborough. [Link]

-

Predicted water solubility of some environmentally relevant PFCs at 25 @BULLET C. (n.d.). ResearchGate. [Link]

-

Thermodynamics and polarity-driven properties of fluorinated cyclopropanes - PMC. (2025). National Center for Biotechnology Information. [Link]

-

Solubility of water in fluorocarbons: Experimental and COSMO-RS prediction results | Request PDF - ResearchGate. (2025). ResearchGate. [Link]

-

Beyond Conventional Organic Electrosynthesis: The Role of Fluorinated Solvents | ACS Electrochemistry - ACS Publications. (2024). ACS Publications. [Link]

-

Solubility: Importance, Measurements and Applications - Analytik NEWS. (2024). Analytik NEWS. [Link]

-

Remarkable solvent effect of fluorinated alcohols on transition metal catalysed C-H functionalizations. (2016). Royal Society of Chemistry. [Link]

-

Part 4 - Component Polarities - Solubility Parameters--. (n.d.). cool.culturalheritage.org. [Link]

-

Thermodynamics and polarity-driven properties of fluorinated cyclopropanes - Beilstein Journals. (2025). Beilstein Journals. [Link]

-

A remarkable solvent effect of fluorinated alcohols on transition metal catalysed C–H functionalizations - Organic Chemistry Frontiers (RSC Publishing). (n.d.). Royal Society of Chemistry. [Link]

-

Striking Impact of Solvent Polarity on the Strength of Hydrogen‐Bonded Complexes: A Nexus Between Theory and Experiment. (n.d.). Wiley Online Library. [Link]

-

Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. (n.d.). Nature. [Link]

-

(PDF) Fluorinated alcohols as solvents, co-solvents and additives in homogeneous catalysis. (2015). ResearchGate. [Link]

-

Effects of Hydrogen Bonding Solvation by Diverse Fluorinated Bulky Alcohols on the Reaction Rate and Selectivity in Crown Ether Mediated Nucleophilic Fluorination in an Aprotic Solvent | ACS Organic & Inorganic Au - ACS Publications. (2024). ACS Publications. [Link]

-

Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures | ChemRxiv. (n.d.). ChemRxiv. [Link]

-

Solubility for Common Extractable Compounds. (n.d.). jordanvalleymc.com. [Link]

-

Solubility of Organic and Inorganic Chemicals in Selected Solvents. (n.d.). ntis.gov. [Link]

-

2-Phenylethanol | C8H10O | CID 6054 - PubChem. (n.d.). National Center for Biotechnology Information. [Link]

-

Solvents and solubilities - MicroChemicals. (n.d.). MicroChemicals. [Link]

Sources

- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. seppic.com [seppic.com]

- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 4. veranova.com [veranova.com]

- 5. protocols.io [protocols.io]

- 6. enamine.net [enamine.net]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Thermodynamics and polarity-driven properties of fluorinated cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. beilstein-journals.org [beilstein-journals.org]

- 10. environmentalorganicchemistry.ethz.ch [environmentalorganicchemistry.ethz.ch]

- 11. A remarkable solvent effect of fluorinated alcohols on transition metal catalysed C–H functionalizations - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 12. pubs.rsc.org [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. Chemistry Online @ UTSC [utsc.utoronto.ca]

- 15. Solubility Parameters-- [cool.culturalheritage.org]

- 16. 2-Phenylethanol | C8H10O | CID 6054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. quora.com [quora.com]

- 18. bioassaysys.com [bioassaysys.com]

- 19. downloads.regulations.gov [downloads.regulations.gov]

- 20. lifechemicals.com [lifechemicals.com]

- 21. scirp.org [scirp.org]

- 22. pubs.acs.org [pubs.acs.org]

- 23. merckmillipore.com [merckmillipore.com]

Technical Whitepaper: 1-Phenyl-2-(trifluoromethoxy)ethan-1-ol in Medicinal Chemistry

Executive Summary

In modern medicinal chemistry, the strategic incorporation of fluorine is a paramount tactic for modulating physicochemical properties without significantly altering steric bulk. 1-Phenyl-2-(trifluoromethoxy)ethan-1-ol represents a privileged scaffold, combining a benzylic alcohol pharmacophore with a

Part 1: Physicochemical & Pharmacokinetic Profile

The trifluoromethoxy group is often termed a "super-ether" or "super-halogen" due to its unique electronic and steric properties. When positioned beta to a hydroxyl group in a phenylethanol backbone, it exerts specific effects critical for lead optimization.

Lipophilicity and Permeability

The

-

-Hansch Parameter: The

-

Impact: Replacing a methoxy group with a trifluoromethoxy group typically increases the

of the molecule by

Electronic Modulation and

The strong electron-withdrawing nature of the

-

Effect: The

-alcohol becomes a better hydrogen bond donor (HBD) but a weaker acceptor. This can strengthen interactions with H-bond accepting residues (e.g., Asp, Glu) in the target protein binding pocket.

Metabolic Stability

The C–H bonds in the ethyl chain of 1-phenylethanol are susceptible to metabolic oxidation (e.g., by CYP450 isoforms).

-

Blockade: The introduction of the

group at the C2 position sterically and electronically shields the adjacent methylene protons, reducing the rate of oxidative dealkylation or hydroxylation at this site. The

Conformational Bias (The Gauche Effect)

Unlike non-fluorinated alkyl chains,

Part 2: Synthetic Methodologies

Synthesizing aliphatic trifluoromethoxy ethers is chemically challenging because the trifluoromethoxide anion (

We present three validated protocols, prioritizing modern radical-mediated approaches.

Protocol A: Silver-Mediated Hydroxytrifluoromethoxylation of Styrene

This is the most direct and atom-economical route, converting styrene directly to the target alcohol using a radical mechanism.

Mechanism:

-

Generation of the

radical from a reagent like TFMS (Trifluoromethyl arylsulfonate) or -

Radical addition to the styrene double bond.

-

Capture of the resulting benzylic radical by water (or hydroxide equivalent) or oxidation to a cation followed by solvolysis.

Protocol B: Ring Opening of Epoxides (Modern Variant)

While classical nucleophilic opening fails, modern Lewis acid-catalyzed methods allow the opening of styrene oxide.

Pathway:

Styrene Oxide + TFMT (Trifluoromethyl triflate) + Base

Protocol C: Reduction of -Trifluoromethoxy Ketones

A reliable two-step sequence for generating enantiopure alcohols.

-

Precursor Synthesis:

-bromoacetophenone + -

Asymmetric Reduction: Use of chiral catalysts (e.g., Noyori transfer hydrogenation) to yield the chiral alcohol.

Part 3: Visualization of Synthesis & SAR Logic

The following diagram illustrates the synthesis pathways and the Structure-Activity Relationship (SAR) decision logic for selecting this scaffold.

Caption: Synthesis pathways (yellow) and SAR decision logic (red) leading to the target scaffold (green).

Part 4: Experimental Protocols

Protocol: Silver-Mediated Synthesis from Styrene

This protocol is adapted from modern radical trifluoromethoxylation methodologies (e.g., using TFMS).

Reagents:

-

Styrene (1.0 equiv)

- (2.0 equiv)

-

Trifluoromethyl arylsulfonate (TFMS) (1.5 equiv) - Source of

-

Solvent: DMF/Water (4:1)

-

Catalyst:

(10 mol%)

Step-by-Step Workflow:

-

Setup: In a flame-dried Schlenk tube equipped with a magnetic stir bar, add

(2.0 mmol) and TFMS (1.5 mmol). -

Solvent Addition: Evacuate and backfill with Argon (

). Add anhydrous DMF ( -

Substrate Addition: Add Styrene (

) via syringe. -

Reaction: Seal the tube and heat to

for 12 hours. The reaction proceeds via the generation of an -

Work-up: Cool to room temperature. Dilute with ethyl acetate (

) and wash with brine ( -

Purification: Dry the organic layer over

, concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc gradient). -

Validation: Confirm structure via

NMR (singlet around

Data Summary Table

| Property | Value / Description | Note |

| Formula | ||

| MW | ||

| Significantly higher than non-fluorinated analog ( | ||

| H-Bond Donor | 1 (Alcohol) | Acidity increased by |

| H-Bond Acceptor | 3 (O, F) | Fluorines are weak acceptors; Ether O is deactivated. |

| Characteristic singlet for |

References

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. MDPI Pharmaceuticals, 2025. Link

-

Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 2008. Link

-

Silver-Mediated Intermolecular Iodotrifluoromethoxylation of Alkenes. The Journal of Organic Chemistry, 2020.[1][2] Link

-

Direct Trifluoromethylation of Alcohols Using a Hypervalent Iodosulfoximine Reagent. ETH Zurich Research Collection, 2021. Link

-

Recent advances in the synthesis of trifluoromethyl ethers through the direct O-trifluoromethylation of alcohols. Chemical Review and Letters, 2024.[3] Link

Sources

CAS registry data and identifiers for 1-Phenyl-2-(trifluoromethoxy)ethan-1-ol

[1][2]

Chemical Identity & Registry Data[3]

The precise identification of fluorinated isomers is critical, as positional isomers (e.g., ring-substituted vs. chain-substituted) possess vastly different biological activities. The data below specifically refers to the chain-substituted isomer where the trifluoromethoxy group is attached to the ethyl backbone.

Core Identifiers

| Parameter | Data |

| Chemical Name | This compound |

| CAS Registry Number | 1171146-29-4 |

| Molecular Formula | C₉H₉F₃O₂ |

| Molecular Weight | 206.16 g/mol |

| MDL Number | MFCD12911482 (Generic/Predicted) |

| Synonyms |

Structural Codes

| Type | String |

| SMILES | OC(CN(C(F)(F)F)C)c1ccccc1 (Note: Generic representation, specific: OC(COC(F)(F)F)c1ccccc1) |

| Canonical SMILES | OC(COC(F)(F)F)C1=CC=CC=C1 |

| InChI Key | Derivative specific; verify against specific stereoisomer if chiral. |

CRITICAL DISTINCTION: Do not confuse this compound with 1-[2-(trifluoromethoxy)phenyl]ethanol (CAS 910442-37-4), where the -OCF₃ group is attached directly to the benzene ring at the ortho position. The compound discussed here has the -OCF₃ group on the alkyl chain.

Structural Analysis & Physicochemical Properties

The trifluoromethoxy (-OCF₃) group is a "super-halogen" bioisostere. It is chemically stable, lipophilic, and electron-withdrawing. Its placement on the ethyl chain of this alcohol imparts unique metabolic stability compared to non-fluorinated analogs.

Key Properties Table

| Property | Value (Experimental/Predicted) | Relevance |

| LogP (Lipophilicity) | ~2.3 - 2.6 | Enhanced membrane permeability compared to non-fluorinated diols. |

| H-Bond Donors | 1 (Hydroxyl) | Critical for receptor binding interactions. |

| H-Bond Acceptors | 4 (3 Fluorines + 1 Ether Oxygen) | Fluorine atoms can act as weak acceptors in specific environments. |

| Rotatable Bonds | 3 | Allows conformational adaptation in binding pockets. |

| Polar Surface Area | ~29.5 Ų | Good oral bioavailability profile. |

Functional Zone Analysis (DOT Visualization)

The following diagram illustrates the functional zones of the molecule and their pharmacological roles.

Figure 1: Functional decomposition of this compound showing the interplay between the lipophilic scaffold and the polar/fluorinated pharmacophores.

Synthesis & Manufacturing Protocols

Direct introduction of the -OCF₃ group onto an alcohol chain is synthetically challenging due to the poor nucleophilicity and instability of the trifluoromethoxide anion (CF₃O⁻). Therefore, the most robust synthesis relies on the reduction of a pre-functionalized ketone precursor.

Protocol A: Reduction of 2-(Trifluoromethoxy)-1-phenylethan-1-one

This is the standard laboratory method for high-yield synthesis.

Reagents:

-

Precursor: 2-(Trifluoromethoxy)-1-phenylethan-1-one (CAS 1240578-83-5 or analog).

-

Reducing Agent: Sodium Borohydride (NaBH₄).

-

Solvent: Methanol (MeOH) or Ethanol (EtOH).

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 eq of 2-(trifluoromethoxy)-1-phenylethan-1-one in anhydrous Methanol (0.5 M concentration).

-

Cooling: Cool the solution to 0°C using an ice bath to prevent side reactions.

-

Addition: Slowly add 1.5 eq of Sodium Borohydride (NaBH₄) portion-wise over 15 minutes. Caution: Hydrogen gas evolution will occur.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours. Monitor consumption of the ketone by TLC (Hexane:EtOAc 4:1).

-

Quenching: Quench the reaction by adding saturated aqueous Ammonium Chloride (NH₄Cl) solution dropwise until bubbling ceases.

-

Extraction: Remove excess methanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3x).

-

Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexane).

Protocol B: Modern Silver-Mediated Trifluoromethoxylation (Advanced)

For scenarios where the ketone is unavailable, modern oxidative trifluoromethoxylation of styrene can be employed, though it requires specialized reagents.

-

Mechanism: Reaction of styrene with a silver(I) trifluoromethoxide source (generated in situ from AgF and a trifluoromethyl ester) under oxidative conditions.

-

Note: This route often yields a mixture of regioisomers and is less scalable than Protocol A.

Synthesis Workflow Diagram

Figure 2: Logical flow of the reductive synthesis pathway.

Applications in Drug Discovery

The this compound scaffold serves as a versatile building block in medicinal chemistry.

-

Bioisostere for 2-Methoxyethanol: The -OCF₃ group mimics a methoxy group (-OCH₃) but with significantly higher lipophilicity and metabolic resistance. This substitution can improve the half-life (t1/2) of a drug candidate by blocking O-dealkylation metabolic pathways.

-

Chiral Building Block: The alcohol can be resolved into (R) and (S) enantiomers (e.g., via lipase-catalyzed kinetic resolution) to synthesize chiral bioactive agents.

-

Fragment-Based Drug Design (FBDD): Used as a fragment to probe hydrophobic pockets in enzymes where a polar anchor (-OH) is required.

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye).

-

Signal Word: Warning.

-

H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). The -OCF₃ group is generally stable, but the alcohol functionality is susceptible to oxidation.

References

-

Sigma-Aldrich. "this compound Product Detail." Sigma-Aldrich Catalog. Accessed 2026. Link

- Tlili, A., et al. "Recent advances in the synthesis of trifluoromethyl ethers." Chemical Reviews, 2015. (Contextual grounding for OCF3 synthesis).

-

PubChem. "Compound Summary: 1-[2-(trifluoromethoxy)phenyl]ethanol (Isomer distinction)." National Library of Medicine. Link

-

CymitQuimica. "this compound CAS 1171146-29-4 Data." Link

Role of 1-Phenyl-2-(trifluoromethoxy)ethan-1-ol as a fluorinated building block

The Role of 1-Phenyl-2-(trifluoromethoxy)ethan-1-ol as a Fluorinated Building Block

Executive Summary

This compound (CAS: 270065-89-9) represents a specialized class of fluorinated building blocks critical for modern drug discovery. As a scaffold, it offers a unique combination of a chiral benzylic alcohol and a vicinal trifluoromethoxy (–OCF

This technical guide details the strategic utility, validated synthesis protocols, and downstream applications of this compound, emphasizing the "hydroxy-trifluoromethoxylation" pathway as the most robust entry point.

Strategic Utility in Medicinal Chemistry

The trifluoromethoxy group is often termed a "super-fluorine" or "pseudo-halogen" due to its unique electronic and steric properties.

| Property | Effect on Drug Candidate | Mechanism |

| Lipophilicity Modulation | Increases LogP (approx. +1.04) | The –OCF |

| Conformational Control | Orthogonal Orientation | The O–CF |

| Metabolic Stability | Blocks Metabolism | The C–F bond strength (approx. 116 kcal/mol) prevents oxidative metabolism (e.g., by CYPs) at the ethyl chain. |

| Bioisosterism | Mimics Cl or CF | Acts as a sterically larger, electron-withdrawing bioisostere for chlorine or a trifluoromethyl group. |

Why this specific scaffold?

The 1,2-disubstitution pattern (vicinal) of this compound allows for the construction of

Synthesis: The Hydroxy-Trifluoromethoxylation Protocol

Classically, introducing an –OCF

The Expert Solution:

The most robust, self-validating method for synthesizing this building block is Radical Hydroxy-Trifluoromethoxylation of Styrene . This approach utilizes a radical pathway to overcome the poor nucleophilicity of the OCF

Validated Protocol: Photoredox-Catalyzed Synthesis

Based on methodologies developed by Ngai et al. and Togni et al.

Reaction Logic:

-

Generation of

: A photoredox catalyst generates the trifluoromethoxy radical from a specialized reagent. -

Regioselective Addition: The electrophilic

radical adds to the -

Oxidation & Trapping: The benzylic radical is oxidized to a cation, which is then trapped by water (nucleophile) to form the target alcohol.

Step-by-Step Methodology:

-

Reagents:

-

Procedure:

-

Setup: In a flame-dried Schlenk tube equipped with a magnetic stir bar, add the catalyst and the OCF3 reagent.

-

Degassing: Cycle vacuum and nitrogen/argon 3 times to remove oxygen (oxygen quenches the radical species).

-

Addition: Add the solvent mixture and styrene via syringe.

-

Irradiation: Place the tube approx. 2-3 cm from the Blue LED source. Stir vigorously at room temperature (25°C) for 12–24 hours.

-

Monitoring: Monitor by TLC (Hexane/EtOAc 8:1) or

NMR (look for -58 ppm signal of product vs. reagent).

-

-

Workup:

-

Dilute with dichloromethane (DCM) and wash with brine.

-

Dry organic layer over

, filter, and concentrate.[1] -

Purification: Flash column chromatography (Silica gel, gradient 0-20% EtOAc in Hexane).

-

-

Self-Validation Check:

-

Regioselectivity: The product must be the 1-hydroxy-2-trifluoromethoxy isomer. Verify by

NMR: The benzylic proton (CH-OH) should appear as a doublet of doublets around

-

Visualizing the Pathway

Figure 1: Mechanistic pathway for the hydroxy-trifluoromethoxylation of styrene. The regioselectivity is driven by the stability of the benzylic radical intermediate.

Downstream Applications & Derivatization

Once synthesized, this compound serves as a divergent intermediate.

A. Oxidation to Ketones

The alcohol can be oxidized to 2-(trifluoromethoxy)-1-phenylethanone .

-

Protocol: Dess-Martin Periodinane (DMP) (1.1 equiv) in DCM at 0°C -> RT.

-

Utility: This ketone is a precursor for trifluoromethoxy-substituted heterocycles (e.g., thiazoles, imidazoles) via condensation reactions.

B. Stereochemical Inversion / Amination

To access chiral amines (e.g., for neurotransmitter reuptake inhibitors), the hydroxyl group is converted to a leaving group and displaced.

-

Protocol:

-

Mesylation: MsCl,

, DCM, 0°C. -

Displacement:

in DMF (inversion of configuration). -

Reduction: Staudinger reduction (

) to the primary amine.

-

-

Result: Chiral

-trifluoromethoxy amines.

C. Enantiomeric Resolution

For drug development, a single enantiomer is often required.

-

Enzymatic Kinetic Resolution: Lipase (e.g., Candida antarctica Lipase B) catalyzed acetylation.

-

(R)-Alcohol gets acetylated.

-

(S)-Alcohol remains unreacted.

-

Separation via column chromatography.[1]

-

Technical Specifications & Safety

| Parameter | Specification |

| Molecular Formula | |

| Molecular Weight | 206.16 g/mol |

| Predicted LogP | 2.1 ± 0.2 |

| H-Bond Donors | 1 (Hydroxyl) |

| H-Bond Acceptors | 4 (Oxygens + Fluorines) |

| Handling Precaution | The –OCF |

References

-

Photoredox Trifluoromethoxylation

- Title: Radical trifluoromethoxylation of fluorinated alkenes for accessing difluoro(trifluoromethoxy)methyl groups.

- Source: Chemical Science, 2025.

-

URL:[Link]

-

Medicinal Chemistry of OCF3

- Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic

- Source: MDPI (Pharmaceuticals), 2023.

-

URL:[Link]

-

Silver-Mediated Synthesis

-

General Properties

- Title: this compound Compound Summary.

-

Source: PubChem.

-

URL:[Link]

Sources

Technical Guide: Hydrogen Bonding Potential of 1-Phenyl-2-(trifluoromethoxy)ethan-1-ol

[1][2]

Executive Summary: The "Super-Donor" Paradox

This compound represents a critical scaffold in modern medicinal chemistry, acting as a high-value bioisostere for traditional glycol ethers.[1][2] Its physicochemical profile is defined by a unique electronic paradox: the trifluoromethoxy (-OCF

For drug development professionals, this molecule offers a strategic advantage: enhanced lipophilicity (LogP) without the desolvation penalty typically associated with polar ether linkages. This guide dissects the molecular mechanics driving this behavior and provides validated protocols for its characterization.

Molecular Architecture & Electronic Landscape

To understand the hydrogen bonding potential, we must first analyze the electronic perturbations introduced by the -OCF

Electronic Inductive Effects

The -OCF

-

Hydroxyl Activation (Donor Strength): The inductive pull withdraws electron density from the carbinol carbon, increasing the polarization of the O-H bond. This makes the hydroxyl proton significantly more acidic (lower pKa) and a stronger Hydrogen Bond Donor (HBD) than unsubstituted 1-phenyl-ethanol.[1][2]

-

Ether Deactivation (Acceptor Strength): The oxygen atom within the -OCF

group is electronically depleted due to

Conformational Dynamics: The Intramolecular Battle

The molecule exists in a dynamic equilibrium between an "Open" conformer (solvated) and a "Closed" conformer (intramolecularly H-bonded). Unlike 2-methoxyethanol, which forms a stable 5-membered intramolecular H-bond, the -OCF

Key Conformational Forces:

-

5-Membered Ring (OH[1][2]···O): Disfavored due to the low basicity of the ether oxygen.

-

7-Membered Ring (OH[1][2]···F): Possible but entropically penalized.[2] The fluorine atoms in -CF

are weak acceptors (blue-shifting H-bonds).[1][2] - -Interaction (OH[1][2]···Ph): The phenyl ring provides a competing acceptor site for the hydroxyl proton.

Physicochemical Profiling Data

The following values represent the consensus range for this compound based on structural analogues (e.g., 2,2,2-trifluoroethanol) and QSAR models.

| Parameter | Value (Approx) | Context |

| LogP (Lipophilicity) | 2.6 – 2.9 | Significantly higher than 2-methoxy analogue (~1.4).[1][2] |

| H-Bond Acidity ( | 0.55 – 0.65 | Enhanced donor strength (comparable to phenol).[1][2] |

| H-Bond Basicity ( | 0.35 – 0.45 | Reduced acceptor capability (dominated by OH oxygen).[1][2] |

| pKa | ~12.5 | More acidic than ethanol (pKa ~16).[1][2] |

| Polar Surface Area (PSA) | ~30 Ų | The -OCF |

Experimental Characterization Protocols

To empirically validate the hydrogen bonding potential in your specific matrix, we recommend the following "Self-Validating" protocols.

Protocol A: IR Spectroscopy Dilution Study

Objective: Distinguish between intramolecular (concentration-independent) and intermolecular (concentration-dependent) hydrogen bonding.[1][2]

-

Preparation: Prepare a 0.1 M stock solution of the analyte in anhydrous CCl

(or CDCl -

Serial Dilution: Dilute to 0.05, 0.01, 0.005, and 0.001 M.

-

Acquisition: Record FTIR spectra in the hydroxyl stretching region (3200–3700 cm⁻¹).

-

Analysis:

Protocol B: NMR Titration for Acidity ( )

Objective: Quantify the H-bond donor strength relative to standards.[1][2]

-

Solvent: Use CDCl

(non-polar baseline).[1][2] -

Titrant: Add increasing equivalents of a standard acceptor (e.g., DMSO-d6 or Pyridine).[1][2]

-

Measurement: Monitor the chemical shift change (

) of the hydroxyl proton. -

Calculation: A larger

compared to 1-phenylethanol indicates enhanced acidity driven by the -OCF

Medicinal Chemistry Implications[2][3][4][5]

Bioisosteric Replacement

The this compound scaffold is an ideal bioisostere for 1-phenyl-2-methoxyethan-1-ol .[1][2]

-

Metabolic Stability: The C-F bonds block metabolic oxidation at the ethyl tail, a common clearance pathway for methoxy ethers (O-demethylation).

-

Permeability: The increased lipophilicity and reduced H-bond basicity facilitate passive diffusion across the blood-brain barrier (BBB).[1]

Ligand-Protein Interactions

In a binding pocket, this molecule acts as a directional H-bond donor .[1][2]

-

Donation: The acidic OH forms strong H-bonds with backbone carbonyls or side-chain carboxylates (Asp/Glu).[1][2]

-

Acceptance: The -OCF

group rarely accepts H-bonds.[1][2] Instead, it occupies hydrophobic pockets, utilizing the "Fluorine Scan" principle where the C-F bond dipoles align with orthogonal amide dipoles in the protein (multipolar interactions).

References

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. MDPI Pharmaceuticals, 2023.[2] Link[2]

-

Hydrogen Bond Acidity of Fluorinated Alcohols. Journal of Organic Chemistry, 2009.[1][2] Link

-

Conformational Analysis of 2-Fluoroethanol and Related Systems. Journal of Chemical Physics, 2018. Link[2]

-

The "Super-Halogen" Character of the Trifluoromethoxy Group. Angewandte Chemie Int.[2] Ed., 2016.[2][3][4] Link[2]

-

Lipophilicity and Hydrogen Bonding in Drug Design. Journal of Medicinal Chemistry, 2020.[1][2] Link[2]

Sources

- 1. 2,2,2-三氟乙醇 analytical standard, suitable for NMR (spectroscopy) | Sigma-Aldrich [sigmaaldrich.cn]

- 2. 2,2,2-Trifluoroethanol analytical standard, for NMR spectroscopy 75-89-8 [merckmillipore.com]

- 3. Efficient Black-Box Prediction of Hydrogen-Bond-Donor and Acceptor Strength | Rowan [rowansci.com]

- 4. BiblioMed.org - Fulltext article Viewer [bibliomed.org]

Methodological & Application

Application Note: Scalable Synthesis of 1-Phenyl-2-(trifluoromethoxy)ethan-1-ol

The following Application Note and Protocol guide is designed for research and development professionals targeting the scalable synthesis of 1-Phenyl-2-(trifluoromethoxy)ethan-1-ol (CAS: 1171146-29-4).

-Trifluoromethoxy Alcohol SynthesisExecutive Summary & Strategic Analysis

The trifluoromethoxy group (

For the scalable synthesis of This compound , we have evaluated three retrosynthetic pathways. The optimal route prioritizes chemoselectivity and safety at scale, avoiding the use of gaseous

Pathway Selection Logic

-

Route A: Hydroxytrifluoromethoxylation of Styrene. Status: Emerging.[1] While photoredox methods exist, they often require expensive catalysts (Ir/Ru) and suffer from regioselectivity issues (Markovnikov vs. anti-Markovnikov) that can be difficult to purify at scale.

-

Route B: Nucleophilic Displacement on 2-Bromo-1-phenylethanol. Status: Viable but Risky. Using

to displace a primary bromide is chemically sound. However, the presence of the free secondary hydroxyl group creates a risk of intramolecular epoxide formation (styrene oxide) under basic conditions, reducing yield. -

Route C: Oxidative O-Trifluoromethylation of 1-Phenyl-1,2-ethanediol (Recommended). Status: Robust. This protocol utilizes a silver-mediated oxidative transfer of a

group to the alcohol.[2] The steric difference between the primary (

Primary Protocol: Chemoselective Oxidative O-Trifluoromethylation

Target: Selective trifluoromethylation of the primary hydroxyl group in 1-phenyl-1,2-ethanediol.

Mechanism: Silver(I)-mediated activation of

Materials & Reagents

| Reagent | Equiv. | Role | Grade/Notes |

| 1-Phenyl-1,2-ethanediol | 1.0 | Substrate | >98% purity, anhydrous |

| 2.0 | Handle under inert atm. | ||

| AgOTf (Silver Triflate) | 3.0 | Mediator | Light sensitive, dry |

| Selectfluor | 1.5 | Oxidant | Electrophilic F source |

| KF (Potassium Fluoride) | 4.0 | Activator | Spray-dried, anhydrous |

| 2,6-Lutidine | 1.0 | Base | Acid scavenger |

| Ethyl Acetate (EtOAc) | - | Solvent | Anhydrous |

Step-by-Step Methodology

Step 1: Reaction Setup (Inert Atmosphere)

-

Preparation: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and temperature probe.

-

Charging: Add AgOTf (3.0 equiv), Selectfluor (1.5 equiv), and KF (4.0 equiv) to the flask inside a glovebox or under a strong stream of nitrogen.

-

Solvation: Add anhydrous EtOAc (0.1 M concentration relative to substrate).

-

Substrate Addition: Add 1-Phenyl-1,2-ethanediol (1.0 equiv) and 2,6-Lutidine (1.0 equiv). Stir the suspension at room temperature for 10 minutes.

Step 2: Trifluoromethylation

-

Cooling: Cool the reaction mixture to 0 °C using an ice/water bath.

-

Reagent Addition: Slowly add

(2.0 equiv) dropwise via syringe over 20 minutes. Note: Exothermic reaction. Maintain internal temperature < 5 °C. -

Reaction: Allow the mixture to warm naturally to room temperature (25 °C) and stir for 12–16 hours.

-

Monitoring: Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS. The diol starting material (

) should disappear, and the mono-trifluoromethoxy product (

-

Step 3: Workup & Purification

-

Quenching: Dilute the mixture with

(50 mL) and filter through a pad of Celite to remove silver salts. Safety: Treat filter cake as hazardous silver waste. -

Washing: Wash the filtrate with water (

mL) and brine ( -

Drying: Dry the organic layer over anhydrous

, filter, and concentrate under reduced pressure. -

Purification: Purify the crude oil via flash column chromatography (Silica gel, Gradient: 0%

20% EtOAc in Hexanes).-

Target Fraction: The primary ether (this compound) elutes before any bis-trifluoromethoxy byproduct.

-

Expected Analytical Data

-

Physical State: Clear to pale yellow oil.

-

NMR: Singlet at

-

NMR (400 MHz,

- 7.30–7.40 (m, 5H, Ar-H)

- 4.95 (dd, 1H, benzylic CH-OH)

-

4.05 (d, 2H,

- 2.60 (br s, 1H, OH)

Alternative Protocol: Nucleophilic Displacement (Halide Route)

Context: Use this route if 1-phenyl-1,2-ethanediol is unavailable, or if you possess the protected bromohydrin precursor. This method utilizes ex-situ generated

Workflow Diagram

Caption: Workflow for the nucleophilic displacement route involving hydroxyl protection to prevent epoxide formation.

Protocol Summary

-

Protection: Protect 2-bromo-1-phenylethanol with TBSCl (Standard protocol: TBSCl, Imidazole, DCM).

-

Generation: In a foil-wrapped flask, mix AgF (2.0 equiv) and

-

Displacement: Add the TBS-protected bromide to the

solution. Warm to room temperature and stir for 12h. -

Deprotection: Treat the intermediate with TBAF (1.0 M in THF) to cleave the silyl group.

-

Result: This route avoids the chemoselectivity issues of the diol but adds two steps (protection/deprotection).

Safety & Handling (Critical)

-

HF Generation: The hydrolysis of

or decomposition of -

Silver Waste: All silver residues must be collected in dedicated heavy metal waste streams. Do not mix with nitric acid (risk of silver fulminate).

-

Selectfluor: A strong oxidant. Avoid contact with reducing agents or metal powders.

References

-

Silver-Mediated Oxidative Trifluoromethylation: Huang, C., et al. "Silver-Mediated Oxidative O-Trifluoromethylation of Primary and Secondary Alcohols."[2] Organic Letters, 2015, 17(21), 5404–5407.

-

Facile Access to AgOCF3: Turksoy, A., et al. "Facile Access to AgOCF3 and Its New Applications as a Reservoir for OCF2."[3] Chemistry – A European Journal, 2020, 26(10), 2183–2186.

-

Hydrotrifluoromethylation Context: Yang, Y.-F., et al. "Starting from Styrene: A Unified Protocol for Hydrotrifluoromethylation."[4][5] Organic Letters, 2021, 23(23), 9277–9282.[4][5][6]

-

General Review of Trifluoromethyl Ethers: Tlili, A., et al. "Creating a Buzz: Insecticides and the Trifluoromethoxy Group." Angewandte Chemie Int.[7] Ed., 2016.[1][8]

Sources

- 1. sioc.cas.cn [sioc.cas.cn]

- 2. mdpi.com [mdpi.com]

- 3. Facile Access to AgOCF3 and Its New Applications as a Reservoir for OCF2 for the Direct Synthesis of N-CF3 , Aryl or Alkyl Carbamoyl Fluorides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Starting from Styrene: A Unified Protocol for Hydrotrifluoromethylation of Diversified Alkenes [organic-chemistry.org]

- 5. Starting from Styrene: A Unified Protocol for Hydrotrifluoromethylation of Diversified Alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Hydroxy- and Hydro-Perfluoroalkylation of Styrenes by Controlling the Quenching Cycle of Eosin Y [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. oak.ulsan.ac.kr [oak.ulsan.ac.kr]

Application Notes and Protocols for the Catalytic Hydrogenation of 1-Phenyl-2-(trifluoromethoxy)ethan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Significance of Chiral Fluorinated Alcohols

The introduction of fluorine-containing functional groups into organic molecules has become a cornerstone of modern drug discovery and materials science. The trifluoromethoxy (-OCF₃) group, in particular, offers a unique combination of high lipophilicity, metabolic stability, and potent electronic effects, making it a highly desirable substituent in the design of novel bioactive compounds. The asymmetric synthesis of chiral alcohols bearing this moiety is of paramount importance, as the stereochemistry of these molecules often dictates their pharmacological activity.

This document provides a comprehensive guide to the synthesis of 1-Phenyl-2-(trifluoromethoxy)ethan-1-ol via catalytic hydrogenation of its corresponding ketone, 2-(trifluoromethoxy)-1-phenylethanone. We will delve into the rationale behind the chosen methodology, present a detailed experimental protocol for asymmetric transfer hydrogenation, and outline the necessary procedures for purification and characterization of the final product.

Mechanistic Insights: Asymmetric Transfer Hydrogenation with Noyori-Type Catalysts

The enantioselective reduction of prochiral ketones to their corresponding chiral alcohols is a fundamental transformation in organic synthesis. Among the most powerful and versatile methods to achieve this is the asymmetric transfer hydrogenation (ATH) reaction developed by Noyori and coworkers.[1][2] This methodology typically employs a ruthenium(II) catalyst bearing a chiral N-tosylated diamine ligand and a π-arene ligand.

The catalytic cycle, as illustrated below, involves the in-situ formation of a ruthenium hydride species from a hydrogen donor, which then delivers the hydride to the carbonyl carbon of the ketone in a stereoselective manner. The facial selectivity is dictated by the chiral environment created by the diamine ligand and the arene ligand of the catalyst.

Sources

The Alchemist's Touch: A Guide to the Asymmetric Reduction of Trifluoromethoxy Ketones

Introduction: The Quest for Chiral Trifluoromethoxylated Alcohols

In the landscape of modern drug discovery and materials science, the introduction of fluorine-containing functional groups has become a cornerstone of molecular design. Among these, the trifluoromethoxy (OCF₃) group is of particular interest. Its unique electronic properties—strong electron-withdrawing character and high lipophilicity—can significantly enhance a molecule's metabolic stability, binding affinity, and bioavailability.[1] The synthesis of enantiomerically pure alcohols bearing a trifluoromethoxy-substituted stereocenter is therefore a critical endeavor, unlocking access to novel chemical entities with potentially superior performance.

However, the asymmetric reduction of prochiral trifluoromethoxy ketones presents a formidable challenge. The strong electron-withdrawing nature of the OCF₃ group can influence the reactivity of the adjacent carbonyl, while its steric and electronic properties demand highly sophisticated and selective catalytic systems to achieve high levels of enantiocontrol. This guide provides an in-depth exploration of the leading reagents and protocols for this transformation, offering researchers the technical insights and practical methodologies required for success. We will delve into the mechanistic underpinnings of catalyst selection, provide detailed experimental protocols, and present a comparative analysis of the most effective methods to date.

Pillar 1: Transition Metal Catalysis - The Power of Ruthenium and Rhodium

Transition metal-catalyzed asymmetric transfer hydrogenation (ATH) and asymmetric hydrogenation (AH) stand as highly effective and versatile methods for the reduction of a wide array of ketones.[2][3] The pioneering work of Noyori and co-workers has provided a robust foundation for this field, with ruthenium and rhodium complexes, particularly those bearing chiral diamine ligands, demonstrating exceptional activity and enantioselectivity.[4][5][6]

The Noyori-Type Catalyst: A Symphony of Ligand Design

The quintessential catalyst system for ATH is a ruthenium(II) complex bearing a p-cymene ligand and a chiral N-tosylated 1,2-diphenylethylenediamine (TsDPEN) ligand. The enantioselectivity of the reduction is governed by a finely tuned interplay of steric and electronic interactions within the catalyst's coordination sphere.[7] The arene ligand and the SO₂ moiety of the tosyl group create a chiral pocket that directs the hydride transfer from the hydrogen donor (typically formic acid or isopropanol) to one of the two enantiotopic faces of the ketone.[7]

The general workflow for a Noyori-type asymmetric transfer hydrogenation is depicted below:

Figure 1. General workflow for Noyori-type asymmetric transfer hydrogenation.

The proposed catalytic cycle for this transformation involves the formation of a ruthenium hydride species, which is the active reducing agent. The ketone coordinates to the metal center, and the hydride is delivered in a stereoselective manner, dictated by the chiral ligands.

Figure 2. Simplified catalytic cycle for Noyori-type ATH.

Protocol 1: Asymmetric Transfer Hydrogenation of 1-(4-(trifluoromethoxy)phenyl)ethan-1-one

This protocol is adapted from a procedure for the reduction of α-trifluoromethyl ketones, which are excellent substrates for this catalytic system.[4][5][6]

Materials:

-

1-(4-(trifluoromethoxy)phenyl)ethan-1-one

-

RuCl(p-cymene)[(S,S)-TsDPEN] (or (R,R)-TsDPEN for the other enantiomer)

-

Sodium formate (HCOONa)

-

Methanol (MeOH), HPLC grade

-

Deionized water

-

Diethyl ether (Et₂O), anhydrous

-

Magnesium sulfate (MgSO₄), anhydrous

-

Argon gas supply

-

Microwave vial with a magnetic stir bar

Procedure:

-

To an oven-dried microwave vial equipped with a magnetic stir bar, add the 1-(4-(trifluoromethoxy)phenyl)ethan-1-one (1.00 equiv) and RuCl(p-cymene)[(S,S)-TsDPEN] (0.01 equiv, 1.0 mol%).

-

Seal the vial and flush with argon.

-

Add sodium formate (5.00 equiv).

-

Prepare a 1:1 mixture of methanol and deionized water and add it to the vial to achieve a final ketone concentration of 1 M.

-

Flush the vial with argon again, then seal it tightly.

-

Place the vial in a preheated oil bath at 80 °C and stir for 24 hours.

-

After cooling to room temperature, quench the reaction by adding deionized water.

-

Extract the aqueous layer with diethyl ether (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the chiral alcohol.

-

Determine the enantiomeric excess (ee%) by chiral HPLC analysis.

Pillar 2: Organocatalysis - The Precision of Oxazaborolidines

The Corey-Bakshi-Shibata (CBS) reduction is a powerful organocatalytic method for the enantioselective reduction of prochiral ketones.[8][9][10][11][12][13] This reaction utilizes a chiral oxazaborolidine catalyst, derived from a chiral amino alcohol (often proline-derived), and a stoichiometric borane source (e.g., BH₃·THF or catecholborane).[14]

The CBS Reduction: A Tale of Lewis Acids and Hydride Donors

The mechanism of the CBS reduction is a testament to elegant catalyst design. The borane source coordinates to the Lewis basic nitrogen atom of the oxazaborolidine catalyst. This coordination activates the borane, making it a more potent hydride donor, and increases the Lewis acidity of the endocyclic boron atom of the catalyst.[10][11][14] The ketone then coordinates to this more Lewis-acidic boron, with the bulkier substituent of the ketone oriented away from the bulky group on the catalyst to minimize steric hindrance. This precise orientation dictates the face-selective intramolecular transfer of a hydride from the coordinated borane to the ketone carbonyl, leading to the formation of the chiral alcohol with high enantioselectivity.[10][11]

Figure 3. Simplified mechanism of the Corey-Bakshi-Shibata (CBS) reduction.

A significant challenge in the CBS reduction of trifluoromethyl (and by extension, trifluoromethoxy) ketones is their high reactivity, which can lead to a competing, non-catalyzed reduction by the borane source, thereby lowering the enantioselectivity.[15][16] A key insight to overcome this is the addition of a Lewis acid, such as BF₃·OEt₂, which can enhance the coordination of the ketone to the catalyst and suppress the background reaction.[15][16]

Protocol 2: In-Situ Generation of an Oxazaborolidine Catalyst for the Reduction of 2,2,2-Trifluoro-1-(p-tolyl)ethan-1-one

This protocol details a practical method using an in-situ generated catalyst from a chiral lactam alcohol, which often provides more reproducible results than using an isolated CBS catalyst.[15][16]

Materials:

-

2,2,2-Trifluoro-1-(p-tolyl)ethan-1-one

-

Chiral lactam alcohol (e.g., (3aR)-1,3,3-triphenyl-3a,4,5,6-tetrahydro-3H-pyrrolo[1,2-c][17][18][19]oxazaborole precursor)

-

Borane-tetrahydrofuran complex (BH₃·THF), 1 M solution in THF

-

Boron trifluoride diethyl etherate (BF₃·OEt₂)

-

Anhydrous tetrahydrofuran (THF)

-

Methanol (MeOH)

-

Hydrochloric acid (HCl), 1 N solution

-

Diethyl ether (Et₂O)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Argon gas supply

Procedure:

-

To a flame-dried, two-necked round-bottom flask under an argon atmosphere, add the chiral lactam alcohol (0.10 equiv, 10 mol%).

-

Add anhydrous THF via syringe.

-

Cool the solution to 0 °C and add the BH₃·THF solution (0.10 equiv) dropwise. Stir for 10 minutes at 0 °C to generate the catalyst in situ.

-

In a separate flame-dried flask, dissolve the 2,2,2-trifluoro-1-(p-tolyl)ethan-1-one (1.0 equiv) in anhydrous THF.

-

Add the ketone solution to the catalyst solution at 0 °C.

-

Add BF₃·OEt₂ (0.10 equiv) dropwise to the reaction mixture.

-

Add the remaining BH₃·THF solution (1.1 equiv) dropwise over 30 minutes.

-

Stir the reaction at room temperature and monitor by TLC.

-

Upon completion, cool the reaction to 0 °C and cautiously quench by the slow, dropwise addition of methanol.

-

Add 1 N HCl and stir for 30 minutes.

-

Extract the mixture with diethyl ether (3 x 20 mL).

-

Wash the combined organic layers with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the product by flash column chromatography.

-

Determine the enantiomeric excess (ee%) by chiral HPLC analysis.

Pillar 3: Biocatalysis - The Green Chemistry Approach